

Application Note: High-Concentration Kinase Screening Using 2H-Indazole Fragments

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Compound of Interest

Compound Name: *1-(2H-indazol-2-yl)butan-2-ol*

CAS No.: 2703781-23-9

Cat. No.: B6207084

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Abstract

This guide details the experimental protocols for using **1-(2H-indazol-2-yl)butan-2-ol** (CAS: 2703781-23-9) in kinase inhibitor screening. Unlike potent nanomolar inhibitors, this compound represents a low-molecular-weight fragment (MW ~190.2). Its utility lies in Fragment-Based Drug Discovery (FBDD) as a probe to identify novel binding vectors within the ATP-binding pocket. This note covers solubility management, high-concentration biochemical assay setup (TR-FRET), and biophysical validation (SPR) required to distinguish genuine low-affinity binding from aggregation artifacts.

Introduction: The 2H-Indazole Scaffold

Indazoles are privileged scaffolds in kinase inhibition (e.g., Axitinib, Pazopanib). However, most approved drugs utilize the 1H-indazole tautomer. The 2H-indazole isomer, locked by the N2-substitution in **1-(2H-indazol-2-yl)butan-2-ol**, offers a distinct geometry.

Mechanistic Rationale

- **Vector Geometry:** The N2-alkyl tail (butan-2-ol) projects into the solvent front or the ribose pocket, depending on the kinase, offering a growth vector distinct from N1-substituted indazoles.
- **Hinge Binding:** The indazole core typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
- **Chirality:** The butan-2-ol moiety introduces a chiral center. In screening, this hydroxyl group often acts as a critical anchor, either donating an H-bond to a conserved glutamate (e.g., Glu in the C-helix) or accepting one from the backbone.

Compound Profile & Preparation^{[1][2][3][4]}

Property	Value	Notes
Compound Name	1-(2H-indazol-2-yl)butan-2-ol	
MW	190.24 g/mol	Fragment-like (<300 Da)
LogP (Calc)	~1.8 - 2.2	Moderate lipophilicity; good membrane permeability potential.
Solubility	High in DMSO (>100 mM)	Critical: Poor aqueous solubility above 500 µM without co-solvent.
Storage	-20°C, Desiccated	Hygroscopic due to the alcohol group.

Protocol: Stock Solution Preparation

Objective: Create a stable 100 mM stock for high-concentration screening.

- **Weighing:** Weigh ~10 mg of solid into a glass vial (avoid plastic if possible to prevent leaching).
- **Dissolution:** Add anhydrous DMSO to reach 100 mM.

- Calculation: Volume (μL) = (Mass (mg) / 190.24) * 10,000.
- Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
- QC: Visually inspect for particulates. If turbid, centrifuge at 13,000 rpm for 5 min.

Application 1: High-Concentration Biochemical Screening (TR-FRET)

Context: Fragments typically have

values in the range of 10 μM – 1 mM. Standard screening at 1 μM will yield false negatives. This protocol is optimized for 100 μM – 500 μM screening concentrations.

Experimental Design (TR-FRET)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE® or HTRF®) to measure kinase activity.

Reagents:

- Kinase (e.g., VEGFR2, CDK2, or JAK2)
- Substrate: Biotinylated peptide (kinase specific)
- ATP:
concentration (typically 10-50 μM)
- Detection: Eu-labeled anti-phospho antibody + APC-Streptavidin.

Step-by-Step Protocol:

- Assay Buffer Preparation:
 - 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (or Tween-20).
 - Critical Additive: Add 1 mM DTT fresh.

- Anti-Aggregation: Ensure 0.01% detergent is present to prevent the fragment from forming colloidal aggregates (a common source of false positives in fragment screening).
- Compound Plating (Echo Acoustic Dispensing preferred):
 - Dispense fragment stock to achieve final concentrations of 500 μM , 200 μM , and 50 μM .
 - DMSO Normalization: Backfill all wells to 1% DMSO final concentration. Variations in DMSO % will skew kinase activity significantly.
- Enzyme Reaction:
 - Add Kinase/Peptide mix (5 μL). Incubate 10 mins (pre-incubation allows slow-binding fragments to equilibrate).
 - Add ATP (5 μL) to start reaction.
 - Incubate for 60 mins at RT.
- Detection:
 - Add Detection Mix (10 μL) containing EDTA (to stop reaction) and fluorophores.
 - Read on EnVision or compatible plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Data Analysis

Calculate Percent Inhibition:

- Hit Threshold: For fragments, any compound showing inhibition at 200 μM is considered a "Hit" worthy of biophysical validation.

Application 2: Biophysical Validation (SPR)

Rationale: Biochemical assays are prone to interference (fluorescence quenching, aggregation). Surface Plasmon Resonance (SPR) confirms direct binding and kinetics.

Protocol: Clean Screen SPR

Instrument: Biacore 8K or T200. Chip: CM5 (Carboxymethylated dextran).

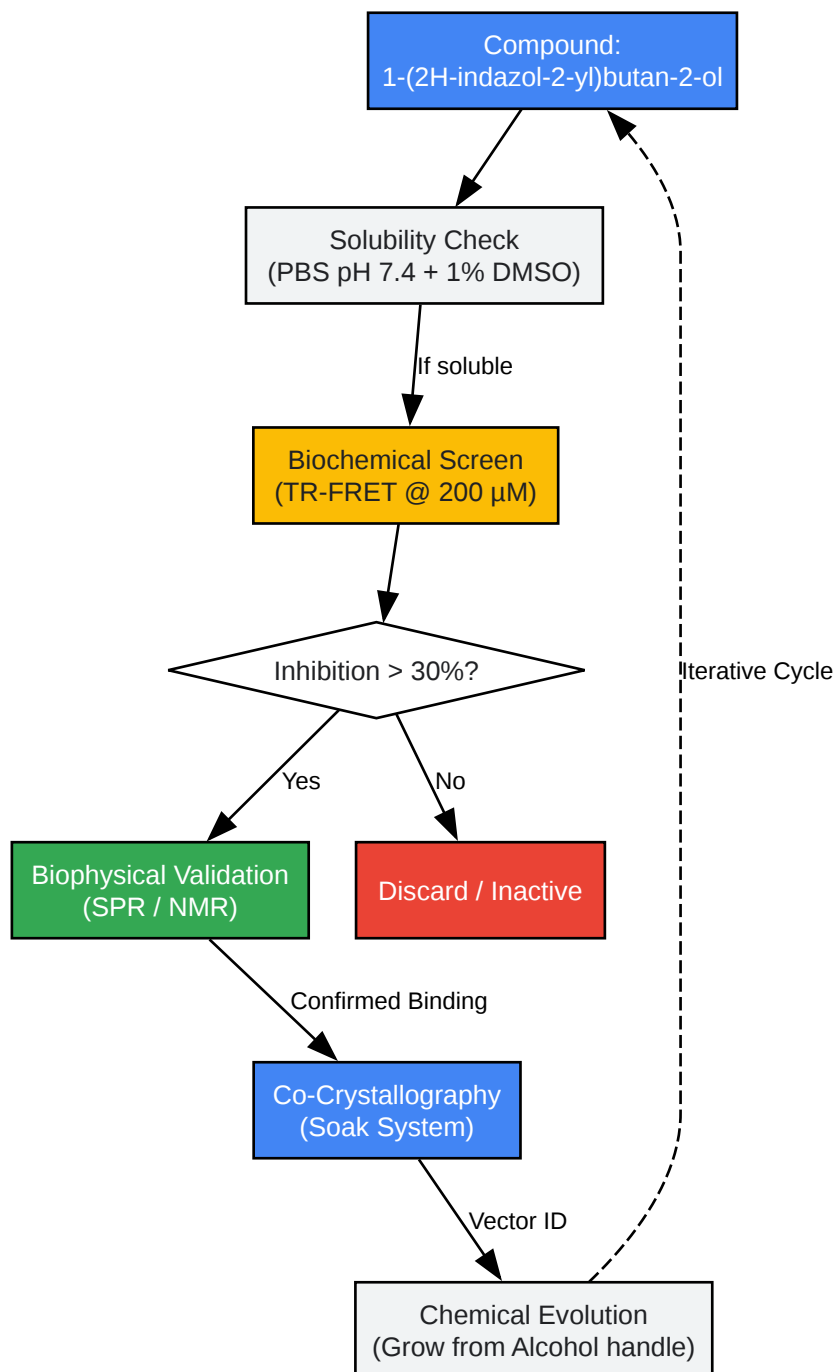
- Immobilization:
 - Immobilize the target kinase via amine coupling to ~3000 RU (high density required for small fragments).
 - Reference channel: Deactivated surface (ethanolamine).
- Running Buffer:
 - HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO.
 - Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" jumps.
- Injection Cycle:
 - Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.
 - Sample Injection: Inject **1-(2H-indazol-2-yl)butan-2-ol** at a concentration series (e.g., 500, 250, 125, 62.5, 31.25 μ M).
 - Contact Time: 30s (fast on/off rates expected).
 - Dissociation: 60s.
- Interpretation:
 - Square Wave: Expect a "square wave" sensorgram (rapid association/dissociation) typical of fragments.
 - Stoichiometry: If

exceeds theoretical calculated

(
) , suspect non-specific binding or aggregation.

Logic & Pathway Visualization

The following diagram illustrates the decision matrix for screening this fragment.



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Caption: Workflow for validating **1-(2H-indazol-2-yl)butan-2-ol** as a kinase hit. The process moves from high-concentration biochemical screening to biophysical confirmation.

Strategic Chemical Evolution (SAR)

Once binding is confirmed, the butan-2-ol tail becomes the primary vector for optimization.

- Oxidation: Convert the alcohol to a ketone to probe for different H-bond acceptors.
- Extension: Use the alcohol as a handle for etherification.
 - Hypothesis: If the alcohol points towards the solvent front, attaching a solubilizing group (e.g., piperazine) here can improve potency and ADME properties.
- Chiral Resolution: Separate Enantiomers (R vs S).
 - Protocol: Use Chiral SFC (Supercritical Fluid Chromatography) with a Chiralpak AD-H column.
 - Rationale: One enantiomer usually binds 10-100x tighter by optimally positioning the hydroxyl group relative to the kinase backbone or conserved water molecules.

References

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Sources

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